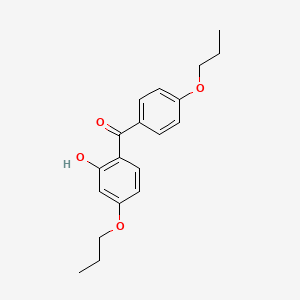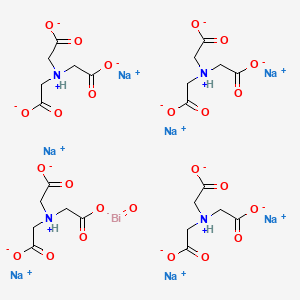
Bismuth sodium triglycollamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth sodium triglycollamate, also known as nitrilotriacetic acid bismuth complex sodium salt, is a compound with the molecular formula C24H28BiN4Na7O25. It is known for its therapeutic applications, particularly in systemic bismuth therapy. This compound is effective in treating conditions such as lupus erythematosus and has been used in various biomedical applications .
Métodos De Preparación
Bismuth sodium triglycollamate can be synthesized through several methods. One common synthetic route involves the reaction of nitrilotriacetic acid with bismuth nitrate in the presence of sodium hydroxide. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired complex. Industrial production methods often involve large-scale reactions in aqueous solutions, followed by purification steps to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Bismuth sodium triglycollamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield bismuth oxides, while reduction reactions can produce bismuth metal .
Aplicaciones Científicas De Investigación
Bismuth sodium triglycollamate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical techniques. In biology and medicine, it has been studied for its therapeutic effects, particularly in treating gastrointestinal disorders and infections caused by Helicobacter pylori. Additionally, it has applications in industry, such as in the production of bismuth-based materials for electronic and optical devices .
Mecanismo De Acción
The mechanism of action of bismuth sodium triglycollamate involves several molecular targets and pathways. It is known to inhibit various enzymes produced by pathogens, such as urease and catalase, which are essential for their survival. Additionally, it disrupts the intracellular iron metabolism and reduces the adhesion of pathogens to host cells. These actions collectively contribute to its therapeutic effects .
Comparación Con Compuestos Similares
Bismuth sodium triglycollamate can be compared with other bismuth-based compounds, such as bismuth subsalicylate and bismuth oxychloride. While all these compounds share similar therapeutic properties, this compound is unique in its specific molecular structure and the range of applications it offers. Other similar compounds include bismuth nitrate and bismuth citrate, which also have therapeutic uses but differ in their chemical properties and mechanisms of action .
Propiedades
Número CAS |
5798-43-6 |
|---|---|
Fórmula molecular |
C24H28BiN4Na7O25 |
Peso molecular |
1142.4 g/mol |
Nombre IUPAC |
heptasodium;2-[bis(carboxylatomethyl)azaniumyl]acetate;2-[carboxylatomethyl-(2-oxo-2-oxobismuthanyloxyethyl)azaniumyl]acetate |
InChI |
InChI=1S/4C6H9NO6.Bi.7Na.O/c4*8-4(9)1-7(2-5(10)11)3-6(12)13;;;;;;;;;/h4*1-3H2,(H,8,9)(H,10,11)(H,12,13);;;;;;;;;/q;;;;8*+1;/p-8 |
Clave InChI |
HCMDBCQMTCRYHB-UHFFFAOYSA-F |
SMILES canónico |
C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].C(C(=O)[O-])[NH+](CC(=O)[O-])CC(=O)O[Bi]=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Ethoxy-5-propan-2-ylphenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B14739268.png)
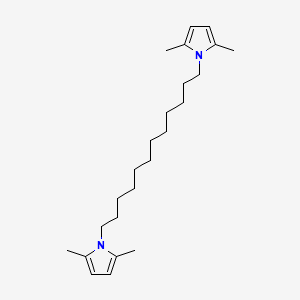
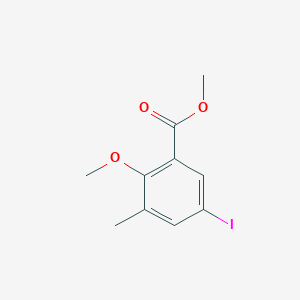
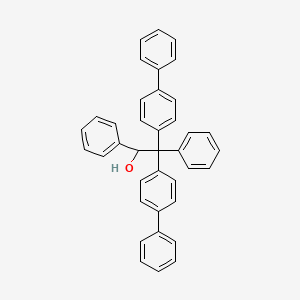
![2-[2-(3-Tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14739281.png)
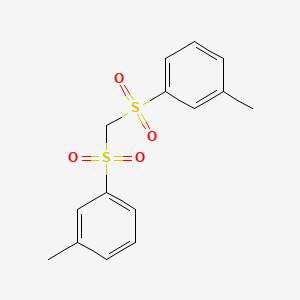
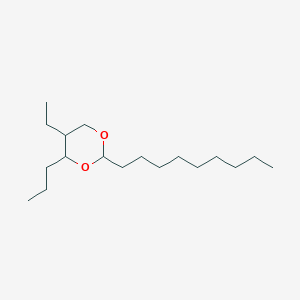

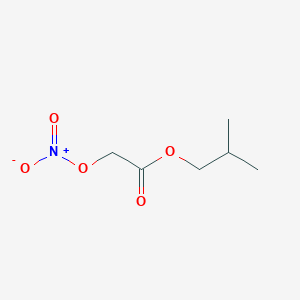
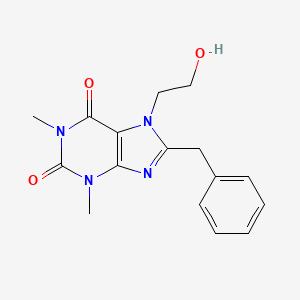
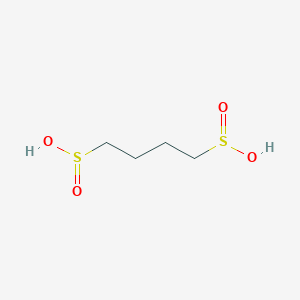
![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
